molecular formula C7H6FNO2 B025819 Methyl 5-Fluoropyridine-2-carboxylate CAS No. 107504-07-4

Methyl 5-Fluoropyridine-2-carboxylate

Cat. No. B025819
M. Wt: 155.13 g/mol
InChI Key: KCMBKUFSDZMQEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 5-Fluoropyridine-2-carboxylate and related compounds involves several chemical reactions, including oxidation, nitration, reduction, and catalyzed reactions. For instance, Shi et al. (2012) described the synthesis of a related compound, Methyl 4-fluoro-3-methylpyridine-2-carboxylate, through a process involving oxidation, nitration, and reduction, followed by a modified Balz-Schiemann reaction, with an overall yield of about 18% (Shi Qunfeng et al., 2012). This synthesis pathway highlights the complexity and the steps required to introduce fluorine into the pyridine ring.

Molecular Structure Analysis

Chemical Reactions and Properties

Methyl 5-Fluoropyridine-2-carboxylate participates in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The fluorine atom on the pyridine ring makes it a reactive site for nucleophilic attack, while the carboxylate group can participate in condensation reactions. For instance, the synthesis routes involve complex reactions such as diazotization and Schiemann reaction to introduce the fluorine atom or modify the pyridine ring (Chen Ying-qi, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-Fluoropyridine-2-carboxylate is a compound involved in various synthesis processes. Shi Qunfeng et al. (2012) described its role in the synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate, detailing the steps involving oxidation, nitration, and reduction processes, highlighting its utility in complex chemical reactions (Shi Qunfeng et al., 2012).

Radiosynthesis and Medical Imaging

In the field of medical imaging, the compound finds its application in the synthesis of radio-labelled compounds for PET imaging. M. Pauton et al. (2019) reported the first radiosynthesis of 2-amino-5-[18F]fluoropyridines using Methyl 5-Fluoropyridine-2-carboxylate, showcasing its potential in enhancing medical diagnostic procedures (M. Pauton et al., 2019).

Electrocatalytic Carboxylation

Q. Feng et al. (2010) explored the use of Methyl 5-Fluoropyridine-2-carboxylate in electrocatalytic carboxylation, a process significant in the production of various chemicals. The study emphasized its role in the carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating the compound's versatility in chemical synthesis (Q. Feng et al., 2010).

Anticancer Research

In the realm of anticancer research, Methyl 5-Fluoropyridine-2-carboxylate is utilized in the synthesis of compounds with potential therapeutic effects. C. Karthikeyan et al. (2017) synthesized a series of compounds using Methyl 5-Fluoropyridine-2-carboxylate and evaluated their antiproliferative effects against breast cancer cell lines, showing promising results in cancer therapeutics (C. Karthikeyan et al., 2017).

Safety And Hazards

“Methyl 5-Fluoropyridine-2-carboxylate” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMBKUFSDZMQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630088
Record name Methyl 5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-Fluoropyridine-2-carboxylate

CAS RN

107504-07-4
Record name 2-Pyridinecarboxylic acid, 5-fluoro-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoropyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-fluoropyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-5-fluoropyridine (72.5 g, 412 mmol), palladium(II) acetate (2.5 g, 11.2 mmol), 1,1′-bis(diphenylphosphino)ferrocene (11.9 g, 21.5 mmol), triethylamine (100 mL), CH3OH (350 mL), and DMF (350 mL) were shaken in a pressure apparatus at 80° C. under 4.1 bar (60 psig) carbon monoxide overnight. The crude mixture was diluted with ether (3 L) and filtered through diatomaceous earth. The filtrate was washed with brine (3×500 mL), dried (Na2SO4), filtered and the solvent removed. Flash chromatography, using 10-25% ethyl acetate in hexanes, afforded 26.2 g (169 mmol, 41% yield) of methyl 5-fluoropyridine-2-carboxylate.
Quantity
72.5 g
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reactant
Reaction Step One
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100 mL
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350 mL
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reactant
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2.5 g
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catalyst
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11.9 g
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catalyst
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350 mL
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[Compound]
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crude mixture
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0 (± 1) mol
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3 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The methyl 5-aminopicolinate (2.2 g) is dissolved in 5.5 ml 48% fluoroboric acid and 20 ml 95% ethanol. This mixture is cooled, with stirring, to -3° C. and then 1.81 g n-butyl nitrite added dropwise. After a further one-half hour at -3° C., 0.5 ml n-butyl nitrite is added slowly and stirring continued for one-half hour at 0° C. After adding 20 ml ether carefully, the mixture is rapidly filtered, and the solid washed twice with cold hexane. The solid is suspended in 100 ml heptane, and the suspension slowly heated with stirring. At about 60° C., a vigorous exothermic reaction occurs. Heating is then continued to 80° C. A red oil separates on the sides of the flask. The heptane solution is filtered, and the filtrate concentrated to give the desired product. The red oil is dissolved in water, excess sodium bicarbonate solution added, and the solution extracted with ethyl acetate. The ethyl acetate extract is washed with saturated brine, dried and concentrated. The residue is chromatographed on silica gel and the product, methyl 5-fluoropicolinate, eluted with 1:1-ether:hexane. This material is used directly for the preparation of the picolinic acid.
Quantity
2.2 g
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reactant
Reaction Step One
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5.5 mL
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reactant
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1.81 g
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reactant
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0.5 mL
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reactant
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20 mL
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20 mL
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Synthesis routes and methods IV

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 175a, from 5-fluoropicolinic acid (1.05 g, 7.44 mmol) to give a yellow solid (980 mg, 85% yield). 1H NMR (400 MHz, CDCl3) δ 8.59 (d, J=2.78 Hz, 1 H) 8.21 (dd, J=8.72, 4.42 Hz, 1 H) 7.55 (d, J=3.03 Hz, 1 H) 4.02 (s, 3 H); LCMS for C7H6FNO2 m/z 156.00 (M+H+).
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1.05 g
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Yield
85%

Synthesis routes and methods V

Procedure details

2.7 mL Thionylchloride was dropped to 5 g 5-fluor-pyridine-2-carboxylic acid in 50 mL methanol. The reaction was stirred for 2 h at 65° C. in a sealed micro wave vial. The solvents were removed and the residue was desolved in a mixture of DCM and methanol and filtered over silica gel. The filtrate was evaporated to give 5.9 g of the desired product.
Quantity
2.7 mL
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reactant
Reaction Step One
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5 g
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reactant
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50 mL
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reactant
Reaction Step One

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